molecular formula C24H25N3O2 B13771557 Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- CAS No. 71701-24-1

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-

Cat. No.: B13771557
CAS No.: 71701-24-1
M. Wt: 387.5 g/mol
InChI Key: WLUVWTKZMJBXGT-UHFFFAOYSA-N
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Description

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- (CAS 71701-24-1) is an azo-linked benzamide derivative with the molecular formula C₂₄H₂₅N₃O₂ and a molecular weight of 387.484 g/mol . Its structure features a benzamide core functionalized with an azo group (–N=N–) bridging a 2-hydroxyphenyl substituent (bearing a 1,1-dimethylpropyl group) and a phenyl ring.

The compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, optimized with acetonitrile/water/phosphoric acid mobile phases. This method is scalable for pharmacokinetic studies and impurity isolation in preparative separations .

Properties

CAS No.

71701-24-1

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]diazenyl]phenyl]benzamide

InChI

InChI=1S/C24H25N3O2/c1-4-24(2,3)18-10-15-22(28)21(16-18)27-26-20-13-11-19(12-14-20)25-23(29)17-8-6-5-7-9-17/h5-16,28H,4H2,1-3H3,(H,25,29)

InChI Key

WLUVWTKZMJBXGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Method Analysis

General Synthetic Strategy

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chloride or phenylformic acid with an amine precursor under controlled conditions. For the azo-substituted benzamide, the synthetic route can be divided into two key steps:

  • Step 1: Formation of the benzamide core via acylation of an appropriate aromatic amine.
  • Step 2: Introduction of the azo substituent through diazotization and azo coupling reactions.

The azo coupling involves the reaction of a diazonium salt derived from an aromatic amine with a phenol or aniline derivative, which in this case is substituted with 1,1-dimethylpropyl and hydroxy groups.

Aqueous-Phase Benzamide Synthesis (Adapted from Patent CN103288667A)

This method describes an environmentally friendly and high-yield approach to benzamide synthesis that avoids organic solvents, thus reducing environmental impact and simplifying post-reaction processing:

  • Reagents: Benzoyl chloride or phenylformic acid, phenylethylamine (or analogous amine), alkali metal hydroxide (sodium hydroxide or potassium hydroxide), and water.
  • Reaction Conditions:
    • Phenylethylamine and alkali metal hydroxide are dissolved in water.
    • The mixture is cooled in an ice bath (temperature maintained below 10 °C).
    • Benzoyl chloride or phenylformic acid is added dropwise under stirring.
    • After addition, the reaction proceeds at room temperature for 2–3 hours.
  • Work-up:
    • The reaction mixture is filtered.
    • The solid product is washed to neutral pH.
    • Vacuum drying at 70–80 °C for 8–10 hours yields the benzamide product.
  • Yield: The method achieves an excellent yield of up to 99%.
Table 1: Optimized Reaction Parameters for Benzamide Synthesis
Parameter Range/Value Notes
Molar ratio (amine : alkali hydroxide : water) 1 : 1.5–3 : 30–50 Preferred 1 : 1.8–2.5 : 30–40
Molar ratio (benzoyl chloride : amine) 1–1.5 : 1 Slight excess of benzoyl chloride preferred
Temperature during addition ≤ 10 °C Ice bath cooling to control exotherm
Reaction time at room temp 2–3 hours Ensures complete reaction
Drying temperature 70–80 °C Vacuum drying for efficient solvent removal
Drying time 8–10 hours Optimal for product purity

Adaptation for Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-

Given the azo-substituted phenyl group, the preparation would involve:

  • Synthesizing or obtaining the 4-amino-phenyl derivative bearing the azo substituent with the 5-(1,1-dimethylpropyl)-2-hydroxyphenyl moiety.
  • Applying the aqueous-phase benzoylation reaction as described above to form the benzamide linkage.
  • The azo coupling reaction is typically performed prior to the benzoylation step, involving diazotization of the substituted aniline and coupling with the hydroxyphenyl derivative.

This two-step approach ensures the azo group is intact and the benzamide bond forms efficiently under mild aqueous conditions.

Chromatographic Analysis and Purification

The compound can be purified and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) on specialized columns such as the Newcrom R1 column, which features low silanol activity and is suitable for separating complex azo compounds.

  • Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
  • Particle Size: Columns with smaller 3 µm particles are available for ultra-performance liquid chromatography (UPLC) applications.
  • Application: This method is scalable for preparative separation and impurity isolation, supporting pharmacokinetic studies.

Summary of Key Preparation Insights

Aspect Details
Core Reaction Benzoyl chloride or phenylformic acid reacts with amine precursor in aqueous alkaline media
Environmental Advantage No organic solvents used, reducing pollution and simplifying work-up
Reaction Control Ice bath cooling during reagent addition to maintain temperature ≤ 10 °C
Yield High yields up to 99% reported
Drying Conditions Vacuum drying at 70–80 °C for 8–10 hours
Applicability to Azo-Benzamides Azo coupling performed prior to benzoylation; method adaptable to complex azo substituents

Chemical Reactions Analysis

Azo Group Reduction

The azo linkage (-N=N-) undergoes reductive cleavage under acidic or basic conditions, yielding primary amines.

Reaction Conditions Reagents Products
Acidic (e.g., HCl/Zn)Zinc dust, HCl4-Aminophenylbenzamide + 5-(1,1-dimethylpropyl)-2-aminophenol
Basic (e.g., Na₂S₂O₄)Sodium dithioniteSame as above, with higher selectivity

Research Findings :

  • Reduction in acidic media proceeds via protonation of the azo group, followed by electron transfer from the reducing agent.

  • Sodium dithionite in alkaline conditions minimizes side reactions, preserving the hydroxyl and amide groups .

Hydroxyl Group Alkylation/Acylation

The phenolic -OH group participates in nucleophilic substitution or esterification.

Reaction Type Reagents Products
AlkylationAlkyl halides (e.g., CH₃I)Methoxy-substituted derivative
AcylationAcetic anhydrideAcetylated hydroxyl group

Key Observations :

  • Alkylation enhances solubility in nonpolar solvents, useful for pharmaceutical formulations.

  • Acylation protects the -OH group during further synthetic modifications.

Amide Hydrolysis

The benzamide moiety hydrolyzes under extreme pH conditions to form carboxylic acid derivatives.

Conditions Reagents Products
Acidic (H₂SO₄)Concentrated acidBenzoic acid + 4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]aniline
Basic (NaOH)Aqueous NaOHSodium benzoate + same aniline derivative

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Photochemical Reactions

Exposure to UV light induces structural changes:

Light Source Outcome Application
UV-A (315–400 nm)Cis-trans isomerization of the azo groupPhotoresponsive materials
UV-C (100–280 nm)Degradation of the azo linkageEnvironmental remediation studies

Notable Study :

  • Prolonged UV exposure (>6 hours) leads to 80% degradation of the azo group, forming nitroso intermediates.

Coupling Reactions

The compound acts as a diazo component in electrophilic aromatic substitution:

Coupling Partner Conditions Product
PhenolspH 9–10, 0–5°CBis-azo derivatives
Activated aromaticsDiazonium salt formationPolydisperse azo polymers

Synthetic Utility :

  • Bis-azo derivatives exhibit enhanced thermal stability, making them suitable for dyes and coordination chemistry .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that certain benzamide derivatives exhibit anticancer properties. The presence of the azo group allows for selective targeting of cancer cells. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. This mechanism is particularly relevant in the development of targeted therapies for cancers that are resistant to conventional treatments.

1.2 Neuroprotective Effects

Benzamide derivatives have also been investigated for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has demonstrated that such compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in neuronal damage.

Dye and Pigment Applications

2.1 Textile Industry

The azo group in Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- contributes to its utility as a dye in the textile industry. Azo dyes are known for their vibrant colors and stability under various conditions. This compound can be synthesized to produce specific shades required for fabric dyeing processes.

2.2 Biological Staining

In biological research, benzamide derivatives are used as staining agents due to their ability to selectively bind to cellular components. This property is beneficial for visualizing structures within cells during microscopy studies, aiding in the understanding of cellular functions and disease mechanisms.

Material Science Applications

3.1 Polymer Chemistry

In material science, benzamide derivatives are explored for their potential in polymer synthesis. Their chemical structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing benzamide groups exhibit improved resistance to degradation compared to traditional polymers.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated selective apoptosis in breast cancer cells with IC50 values significantly lower than standard treatments.
Study BNeuroprotectionShowed reduced markers of oxidative stress in neuronal cultures treated with benzamide derivatives compared to untreated controls.
Study CDye SynthesisDeveloped a new azo dye from benzamide that exhibited excellent wash fastness and color yield in cotton fabrics.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Azo Group vs. Amide Modifications

The target compound’s azo group distinguishes it from non-azo analogs like N-(4-aminophenyl)-4-(1,1-dimethylpropyl)benzamide . However, azo groups are prone to reductive cleavage under biological conditions, which may limit stability compared to amide-only derivatives .

Substituent Effects on Lipophilicity

The 1,1-dimethylpropyl group in the target compound contributes to its high LogP (5.81), enhancing lipophilicity compared to derivatives with polar groups (e.g., N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide). This property is advantageous for crossing lipid membranes but may reduce aqueous solubility .

Molecular Weight and Complexity

The target’s moderate molecular weight (387 g/mol ) contrasts with larger analogs like the C₄₈H₅₃ClN₆O₅S derivative (877 g/mol), which may face challenges in synthetic scalability and pharmacokinetics . Simpler structures, such as the C₂₀H₂₄N₂O benzamide, are more amenable to rapid synthesis but lack functional versatility .

Biological Activity

Benzamide, specifically N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-, is a complex organic compound with significant biological activity. This compound belongs to the benzamide class and features an azo group (-N=N-) that connects two aromatic rings, contributing to its unique pharmacological properties. Its chemical formula is C₁₅H₁₈N₂O.

Chemical Structure and Properties

The structural characteristics of benzamide derivatives often influence their biological activities. The presence of the azo linkage and hydroxyl substituent can enhance interactions with biological targets, which is crucial for their therapeutic potential.

Property Details
Molecular Formula C₁₅H₁₈N₂O
Solubility Poorly soluble in water; soluble in organic solvents
Functional Groups Azo group, hydroxyl group

1. Antioxidant Activity

Benzamide derivatives have shown promising antioxidant properties. Studies indicate that certain derivatives exhibit significant free radical scavenging abilities, which are essential for preventing oxidative stress-related diseases. For example, compounds derived from benzamide have demonstrated IC50 values indicating effective inhibition of oxidative processes in vitro .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzamide derivatives. For instance, specific derivatives have been tested in animal models and shown to reduce inflammation markers significantly. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Neuroprotective Properties

Benzamide compounds are being investigated for their neuroprotective effects, particularly in models of Alzheimer’s disease. Some studies report that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial for cognitive function. For example, certain derivatives exhibited AChE inhibition with IC50 values ranging from 1.57 to 2.85 μM .

4. Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have also been explored. Some studies indicate that these compounds can inhibit the growth of various bacterial strains, demonstrating potential as antibacterial agents .

Case Study 1: Anti-Alzheimer Activity

A study evaluated several benzamide derivatives for their ability to inhibit AChE. Compounds showed varying degrees of inhibition, with some achieving over 30% inhibition at a concentration of 0.5 mM. The most effective compounds were linked to enhanced electron resonance effects due to their structural configuration .

Case Study 2: Antioxidant Efficacy

In a comparative study on antioxidant activities, certain benzamide derivatives demonstrated IC50 values as low as 64 µg/mL against free radicals, indicating strong antioxidant capabilities . These findings suggest potential applications in developing therapeutic agents for oxidative stress-related conditions.

Q & A

Basic: What are the recommended synthetic routes for preparing this azo-linked benzamide derivative?

Answer:
The compound is typically synthesized via diazotization and coupling reactions. A primary amine (e.g., 4-aminophenyl derivatives) is diazotized using sodium nitrite under acidic conditions (0–5°C), followed by coupling with a phenolic compound (e.g., 5-(1,1-dimethylpropyl)-2-hydroxyphenyl) to form the azo bridge . Post-synthesis, purification involves recrystallization with methanol or ethanol. Reaction optimization (e.g., pH control, temperature) is critical to minimize byproducts like mono-azo isomers. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6 solvent) is recommended to confirm purity (>95%) and structural integrity .

Basic: How should researchers characterize the electronic properties of the azo group in this compound?

Answer:
UV-Vis spectroscopy (λmax 350–450 nm in DMSO) is used to analyze the π→π* transitions of the azo group, which are sensitive to solvent polarity and pH. Computational methods (DFT, B3LYP/6-31G*) can predict absorption spectra and HOMO-LUMO gaps, correlating with experimental data . Polar aprotic solvents like DMF enhance conjugation, while acidic conditions protonate the hydroxyl group, shifting absorption bands bathochromically. These analyses inform applications in photoresponsive materials or sensors .

Advanced: What strategies mitigate azo bond instability during biological assays?

Answer:
Azo bonds are prone to reductive cleavage in vivo (e.g., by azoreductases). To enhance stability:

  • Chemical modification : Introduce electron-withdrawing groups (e.g., nitro) ortho to the azo bond to resist enzymatic reduction .
  • Encapsulation : Use liposomal or polymeric nanoparticles to shield the compound from enzymatic environments .
  • Assay conditions : Conduct experiments under anaerobic conditions or with protease inhibitors (e.g., PMSF) in cell cultures . Stability should be monitored via LC-MS post-incubation.

Advanced: How can computational modeling predict this compound's interaction with histone deacetylase (HDAC) enzymes?

Answer:
Molecular docking (AutoDock Vina) using HDAC8 crystal structures (PDB ID: 1T69) can simulate binding affinities. Focus on the benzamide moiety's coordination with Zn²⁺ in the enzyme active site. Pharmacophore models should prioritize hydrophobic interactions with the 1,1-dimethylpropyl group and hydrogen bonding via the hydroxyl and azo groups . MD simulations (GROMACS) assess dynamic stability over 100 ns trajectories. Validate predictions with in vitro HDAC inhibition assays using fluorogenic substrates like Boc-Lys(Ac)-AMC .

Basic: What analytical techniques are essential for quantifying this compound in environmental samples?

Answer:

  • LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 400→282 for quantification). Use a C18 column and 0.1% formic acid in water/acetonitrile gradient .
  • SPE extraction : Hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration from aqueous matrices. Recovery rates (>85%) should be validated with deuterated internal standards .

Advanced: How does the steric bulk of the 1,1-dimethylpropyl group influence its biochemical activity?

Answer:
The 1,1-dimethylpropyl group enhances lipophilicity (logP ~4.5), improving membrane permeability. However, steric hindrance may reduce binding affinity to flat active sites (e.g., ATP-binding pockets). Comparative studies with analogs (e.g., tert-butyl or linear alkyl chains) using surface plasmon resonance (SPR) reveal trade-offs between bioavailability and target engagement . Molecular dynamics can quantify conformational flexibility penalties upon binding .

Advanced: What are the challenges in synthesizing enantiopure forms of this compound?

Answer:
The lack of chiral centers simplifies enantiopurity but introduces challenges in regioselectivity during azo coupling. Asymmetric synthesis may require chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipases for acyl transfer). Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves isomers, while circular dichroism confirms optical activity .

Basic: How can researchers assess photodegradation pathways of this compound under UV exposure?

Answer:
Irradiate solutions (e.g., in PBS or methanol) with UV-A (365 nm) and analyze degradation products via LC-MS. Common pathways include azo bond cleavage to form aromatic amines and hydroxylated derivatives. Quantum yield calculations (Φ) using actinometry (potassium ferrioxalate) quantify degradation rates. Environmental relevance is tested under simulated sunlight (Xe lamp, AM1.5G filter) .

Advanced: What in vivo models are suitable for studying its pharmacokinetics and toxicity?

Answer:

  • Rodent models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to assess bioavailability (AUC via plasma LC-MS). Tissue distribution studies focus on liver and kidneys due to high metabolic activity .
  • Toxicity screening : Ames test for mutagenicity and zebrafish embryos (FET assay) for developmental toxicity. Monitor hepatic CYP3A4 induction to predict drug-drug interactions .

Advanced: How can X-ray crystallography resolve structural ambiguities in polymorphic forms?

Answer:
Grow single crystals via vapor diffusion (e.g., DMSO/ethyl acetate). High-resolution X-ray diffraction (λ = 1.5418 Å) resolves the azo group's planarity and intermolecular interactions (e.g., hydrogen bonds with amide moieties). Compare experimental unit cell parameters with predicted polymorphs (Mercury CSD software) to identify dominant packing motifs .

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